molecular formula C17H17N5O B2381391 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950231-93-3

5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2381391
CAS No.: 950231-93-3
M. Wt: 307.357
InChI Key: SGKOBCLRUUWDSA-UHFFFAOYSA-N
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Description

5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azide-alkyne cycloaddition, also known as the “click” reaction. This reaction is catalyzed by copper(I) and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow chemistry allows for better control over reaction parameters and can be scaled up efficiently for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-triazole derivatives
  • Pyridine-containing triazoles
  • Methylphenyl triazoles

Uniqueness

What sets 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-3-ylmethyl group and the methylphenyl group provides unique steric and electronic properties that can enhance its interaction with biological targets.

Properties

IUPAC Name

5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-12-5-3-7-15(9-12)22-13(2)16(20-21-22)17(23)19-11-14-6-4-8-18-10-14/h3-10H,11H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKOBCLRUUWDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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